molecular formula C13H14N2O4 B2769682 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide CAS No. 1421472-93-6

1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide

Cat. No. B2769682
CAS RN: 1421472-93-6
M. Wt: 262.265
InChI Key: BNHOOTZGNQIMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This structural motif is found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .


Synthesis Analysis

While specific synthesis methods for “1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide” were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against various cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer effects, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

Synthesis and Characterization

The compound has been synthesized and characterized as part of a novel series of benzo[d][1,3]dioxole gathered pyrazole derivatives . These derivatives were obtained by reacting chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent. The chalcones were prepared through the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .

properties

IUPAC Name

1-acetyl-N-(1,3-benzodioxol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8(16)15-5-9(6-15)13(17)14-10-2-3-11-12(4-10)19-7-18-11/h2-4,9H,5-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHOOTZGNQIMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.